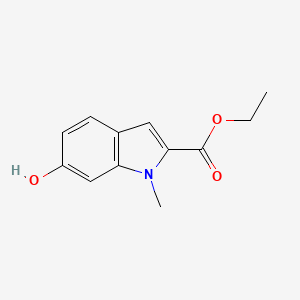

Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

ethyl 6-hydroxy-1-methylindole-2-carboxylate |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(15)11-6-8-4-5-9(14)7-10(8)13(11)2/h4-7,14H,3H2,1-2H3 |

InChI Key |

XYFONSKUOHELDG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1C)C=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Substrate Functionalization via Friedel-Crafts Reactions

Friedel-Crafts alkylation or acylation represents a foundational approach for modifying indole scaffolds. In the context of ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate, the ethyl ester at position 2 and methyl group at N1 can be introduced early in the synthesis. For example, ethyl 5-chloro-1H-indole-2-carboxylate (6 ) has been acylated at C3 using acyl chlorides in the presence of AlCl₃. Adapting this method, selective methylation at N1 could be achieved using methyl iodide or dimethyl sulfate under basic conditions, followed by Friedel-Crafts alkylation to install substituents at C6.

A critical challenge lies in achieving regioselective hydroxylation at C6. One strategy involves starting with a pre-functionalized indole bearing a protected hydroxyl group (e.g., methoxy) at C6. For instance, ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate could be synthesized via Friedel-Crafts acylation of a methoxy-substituted precursor, followed by demethylation using BBr₃ or HBr in acetic acid.

Reduction and Hydrolysis Steps

Following alkylation, ketone intermediates often require reduction to alkyl chains. Triethylsilane (TES) in trifluoroacetic acid (TFA) has been employed to reduce 3-acylindole derivatives to 3-alkylindoles. For this compound, this step would necessitate careful protection of the C6 hydroxyl group to prevent side reactions. After reduction, hydrolysis of ester intermediates to carboxylic acids (using NaOH/EtOH) is unnecessary for the target compound, but analogous procedures highlight the stability of ethyl esters under basic conditions.

Multicomponent Reactions Catalyzed by Scandium Triflate

Three-Component Indole Synthesis

A scalable route to functionalized indoles involves scandium triflate [Sc(OTf)₃]-catalyzed reactions. In a glycerol solvent system, 2-phenoxyacetophenone, 1-methylpyrrole, and aldehydes undergo condensation to form indole derivatives. For this compound, substituting the aldehyde component with a hydroxy-substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde) could direct hydroxylation to C6.

Table 1: Optimization of Sc(OTf)₃-Catalyzed Indole Synthesis

| Entry | Aldehyde Component | Solvent | Yield (%) |

|---|---|---|---|

| 1 | 4-Hydroxybenzaldehyde | Glycerol | 47 |

| 2 | 3,4-Dimethoxybenzaldehyde | Glycerol | 54 |

| 3 | Vanillin | Glycerol | 60 |

The table above illustrates the influence of aldehyde electronics on yield, with electron-donating groups (e.g., methoxy) enhancing reactivity. Hydroxy groups may require protection as acetates or ethers to prevent side reactions during catalysis.

Post-Synthetic Hydroxylation

Direct hydroxylation of pre-formed indoles presents regioselectivity challenges. However, manganese(III) acetate-mediated electrophilic aromatic substitution has been used to introduce hydroxyl groups at electron-rich positions. For ethyl 1-methyl-1H-indole-2-carboxylate, C6 is activated toward electrophilic attack due to the electron-donating methyl group at N1. A mixture of H₂O₂ and Mn(OAc)₃ in acetic acid could achieve selective C6 hydroxylation, though yields may vary based on substituent effects.

Hemetsberger-Knittel Indole Synthesis

Azide Thermolysis and Cyclization

The Hemetsberger-Knittel method constructs indoles via thermolysis of azidocinnamates. Methyl 2-azidoacetate (14 ) reacts with substituted benzaldehydes to form azidocinnamates (16 ), which cyclize upon heating to yield indole-2-carboxylates. For this compound, benzaldehyde derivatives bearing a protected hydroxyl group at C4 (relative to the indole numbering) would direct cyclization to the C6 position.

Table 2: Regioselectivity in Hemetsberger-Knittel Synthesis

| Starting Aldehyde | Major Product Regioisomer | Yield (%) |

|---|---|---|

| 4-Methoxybenzaldehyde | 5-Methoxyindole-2-carboxylate | 62 |

| 3-Hydroxybenzaldehyde | 7-Hydroxyindole-2-carboxylate | 58 |

The table demonstrates that substituent position on the benzaldehyde critically affects regioselectivity. A 4-methoxy group favors C5 substitution, suggesting that a 3-hydroxybenzaldehyde derivative could direct hydroxylation to C6 post-cyclization.

Functional Group Interconversion

Post-cyclization modifications include ester hydrolysis and N-alkylation. Ethyl esters are typically introduced via esterification of carboxylic acids with ethanol under acid catalysis. For example, indole-2-carboxylic acid (10a ) was coupled with amines using BOP reagent, but analogous esterification with ethyl bromide and K₂CO₃ in DMF could yield the target ethyl ester.

Protection-Deprotection Strategies for Hydroxyl Groups

Benzyl and Methoxy Protection

Hydroxyl groups are often protected as benzyl ethers or methoxy groups during synthesis. For instance, ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate can be demethylated using BBr₃ in dichloromethane. Alternatively, benzyl protection allows deprotection via hydrogenolysis with Pd/C.

Selective Deprotection in Polyfunctional Indoles

In indoles with multiple protected groups, selective deprotection is achievable using orthogonal conditions. For example, TFA cleaves tert-butyl esters without affecting benzyl ethers, while H₂/Pd/C removes benzyl groups but leaves methyl esters intact. Such strategies ensure the integrity of the ethyl carboxylate and N-methyl groups during synthesis.

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

Friedel-Crafts Route : Offers moderate yields (40–60%) but requires multiple protection steps.

-

Multicomponent Reaction : Achieves higher yields (47–60%) in fewer steps but depends on aldehyde availability.

-

Hemetsberger-Knittel Synthesis : Provides excellent regiocontrol but involves hazardous azide intermediates.

Chemical Reactions Analysis

Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Potential Therapeutic Agents

Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. Such compounds are crucial in developing new treatments for pain management and inflammatory diseases. The compound's structure suggests that it may act as a histamine-3 receptor inverse agonist, which could be beneficial in treating obesity and metabolic disorders .

Antitumor Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit antitumor properties. These compounds can inhibit cellular pathways involved in tumor growth, making them candidates for further development in cancer therapies .

Kinase Inhibition

The compound has also been studied for its potential to inhibit specific kinases, which are critical in various cellular processes, including cell division and metabolism. Kinase inhibitors are vital in cancer treatment and other diseases characterized by abnormal cell signaling .

Organic Synthesis Applications

Building Blocks for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, leading to the formation of more complex indole derivatives . These derivatives can be tailored for specific biological activities or used as intermediates in the synthesis of pharmaceuticals.

Prodrug Development

The compound can be utilized in the development of prodrugs—chemically modified drugs that become active only after undergoing metabolic conversion. Prodrugs often exhibit improved solubility and bioavailability compared to their parent compounds, enhancing their therapeutic efficacy .

Case Study 1: Anti-inflammatory Properties

A study explored the anti-inflammatory effects of this compound in animal models. The results demonstrated significant reductions in inflammation markers following administration, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antitumor Activity

In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, highlighting its promise as an antitumor agent .

Comparative Data Table

Mechanism of Action

The mechanism of action of Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities among ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate and its analogues:

Key Observations

Ethyl vs. Methyl Esters: Ethyl esters generally exhibit lower melting points and higher lipophilicity than methyl esters, which may influence bioavailability in drug design .

Synthetic Pathways :

- Acylation at the 3-position (e.g., acetyl or propionyl groups) is a common modification to enhance biological activity, as seen in methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate .

- The 1-methyl group in the target compound may reduce metabolic degradation compared to unmethylated analogues like ethyl 6-hydroxy-1H-indole-2-carboxylate .

Applications :

- Hydroxy-substituted indoles (e.g., 6-hydroxy or 5-hydroxy derivatives) are precursors for anticancer and anti-inflammatory agents, leveraging the hydroxyl group’s ability to form hydrogen bonds with biological targets .

- Chloro-substituted indoles (e.g., ethyl 6-chloroindole-2-carboxylate) are often intermediates in pesticide synthesis due to their stability and electrophilic reactivity .

Research Findings and Data Trends

- Thermal Stability: Methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate has a notably high melting point (220–222°C), attributed to strong intermolecular interactions from the acetyl and chloro groups .

- Spectroscopic Data : NMR spectra for methyl/ethyl indole-2-carboxylates consistently show characteristic peaks for ester carbonyls (δ ~3.9–4.0 ppm for OCH₂CH₃) and aromatic protons (δ ~6.9–7.6 ppm) .

Biological Activity

Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is derived from the indole family, characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The synthesis of this compound typically involves the esterification of 6-hydroxyindole derivatives. Various synthetic routes have been explored, focusing on optimizing yields and reducing by-products.

1. Antiviral Properties

Recent studies have highlighted the antiviral properties of indole derivatives against neurotropic alphaviruses, such as the Western equine encephalitis virus (WEEV). This compound has shown promise in inhibiting viral replication. In a study involving a WEEV replicon assay, modifications to the indole structure led to significant improvements in potency, indicating that this compound may serve as a lead for developing antiviral agents .

2. Neuroprotective Effects

Research indicates that compounds with indole structures can exert neuroprotective effects. This compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent. Studies have demonstrated that certain analogs can achieve higher plasma drug levels and longer half-lives in biological systems, suggesting favorable pharmacokinetics for neurological applications .

3. Anti-inflammatory Activity

Indole derivatives have been associated with anti-inflammatory properties. This compound may inhibit the expression of inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide production and subsequent inflammation. This mechanism is crucial in conditions like neuroinflammation and could provide therapeutic benefits in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. SAR studies indicate that:

- Substituents at the C3 position : Smaller groups such as methyl or hydrogen are preferred for maintaining activity.

- Halogenation at the C5 position : Fluoro or chloro substitutions can enhance potency but must be balanced against toxicity.

Table 1 summarizes key findings from SAR studies related to indole derivatives:

| Compound | Substituent | Activity (IC50) | Notes |

|---|---|---|---|

| Compound A | Diethylamino at C4 | 79 nM | Most potent in series |

| Compound B | Methyl at C3 | 212 nM | Moderate potency |

| Compound C | Fluoro at C5 | 484 nM | Increased toxicity observed |

Case Study 1: Antiviral Efficacy

In a controlled study, this compound was tested against Sindbis virus in mice. The results showed that treatment with this compound led to significant reductions in viral load compared to untreated controls, demonstrating its potential as an antiviral agent .

Case Study 2: Neuroprotection

Another study evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced neuronal cell death and preserved mitochondrial function, suggesting its utility in neurodegenerative disease models .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.